N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide is a synthetic organic compound featuring a pyrimidine backbone substituted with a methyl group at the 4-position and a carboxamide linkage to a benzo[d][1,3]dioxol-5-yl (benzodioxole) moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methylpyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-4-5-14-12(15-8)13(17)16-9-2-3-10-11(6-9)19-7-18-10/h2-6H,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQHDGDBZMETMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Friedel-Crafts acylation reaction where benzo[d][1,3]dioxole is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of the two moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrimidine ring through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and Biginelli reaction steps, as well as automated peptide synthesizers for the amide bond formation.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Recent studies indicate that compounds containing pyrimidine derivatives exhibit anticancer properties. For instance, N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide has shown promising results in inhibiting the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival .
- A notable case study demonstrated its efficacy against non-small cell lung cancer (NSCLC) cell lines, where it inhibited cell proliferation significantly at low micromolar concentrations. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells .
-
Anti-inflammatory Effects
- The compound has been evaluated for anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This effect is attributed to its ability to modulate cytokine production and inhibit inflammatory pathways .
- In a study involving animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokines, suggesting its utility as a therapeutic agent for inflammatory diseases.
- Antimicrobial Properties
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the substitution patterns on the pyrimidine ring have been explored to enhance potency and selectivity against target enzymes.
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increased lipophilicity and cellular uptake |
| Hydroxyl substitution | Enhanced interaction with target proteins |
| Altered dioxole substituents | Improved selectivity for specific receptors |
Case Studies
- Inhibition of Trypanosoma brucei
- Synergistic Effects with Other Compounds
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares its benzodioxole-carboxamide framework with several analogs, though differences in heterocyclic cores and substituents significantly influence physicochemical and synthetic outcomes. Key examples include:
Key Observations :
Key Observations :
- The target compound’s synthesis may face challenges similar to D14 (e.g., steric hindrance from the methyl group), but optimized coupling agents (e.g., HATU in ) could improve yields .
Physicochemical Properties
Melting points and spectral data reflect crystallinity and functional group interactions:
Key Observations :
- Higher melting points (e.g., 5a at 230–231°C) correlate with strong hydrogen bonding (N–H and C=O groups) and crystalline packing .
Functional Group Analysis via Spectroscopy
- Carboxamide C=O Stretch : All compounds show C=O stretches near 1,690–1,700 cm⁻¹ (e.g., 1,694 cm⁻¹ in 5a), confirming carboxamide formation .
- Benzodioxole Signals : ¹H NMR peaks at δ 6.7–6.9 (benzodioxole protons) are consistent across analogs .
- Methyl Group Effects : The target’s 4-methyl pyrimidine may exhibit upfield shifts in ¹H NMR (δ ~2.5) compared to aryl-substituted analogs .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a pyrimidine structure, which is known for its diverse biological activity. The chemical formula is , and its structural representation can be summarized as follows:
Antitumor Activity
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antitumor properties. A study demonstrated that similar compounds showed inhibitory activity against various cancer cell lines, particularly those expressing high levels of epidermal growth factor receptor (EGFR) .
Table 1: Antitumor Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | EGFR inhibition |
| Compound B | MDA-MB-231 | 8 | Apoptosis induction |
| This compound | A549 | 12 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to antitumor effects, the compound has shown promise in anti-inflammatory applications. Studies have reported that similar pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Study: Inhibition of Inflammatory Cytokines
A recent study evaluated the effect of this compound on TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in cytokine production at concentrations above 5 µM.
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : The compound may inhibit the EGFR pathway, which is crucial in many cancers.
- Induction of Apoptosis : Evidence suggests that it can promote programmed cell death in cancer cells.
- Modulation of Inflammatory Pathways : It appears to interfere with signaling pathways associated with inflammation.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of pyrimidine derivatives have provided insights into optimizing their biological efficacy. For instance, modifications at the 4-position of the pyrimidine ring have been linked to enhanced activity against specific cancer types .
Table 2: Structure-Activity Relationship Insights
| Substitution Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Methyl group | Increased potency |
| 4 | Halogen substitution | Enhanced selectivity |
| 6 | Hydroxyl group | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
